Bilastine N-Oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

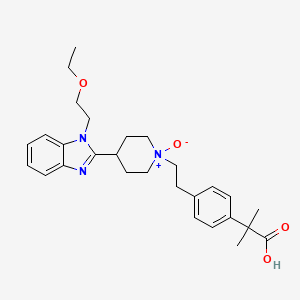

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H37N3O4 |

|---|---|

Molecular Weight |

479.6 g/mol |

IUPAC Name |

2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]-1-oxidopiperidin-1-ium-1-yl]ethyl]phenyl]-2-methylpropanoic acid |

InChI |

InChI=1S/C28H37N3O4/c1-4-35-20-16-30-25-8-6-5-7-24(25)29-26(30)22-14-18-31(34,19-15-22)17-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33) |

InChI Key |

LPYQKYKKNGORIP-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1C3CC[N+](CC3)(CCC4=CC=C(C=C4)C(C)(C)C(=O)O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Bilastine N-Oxide: An In-depth Technical Guide for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of Bilastine N-oxide for research purposes. It details the chemical properties, synthesis protocols, and analytical characterization of this primary metabolite and degradation product of the second-generation antihistamine, Bilastine. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug metabolism studies, offering detailed experimental procedures and data presentation to facilitate the in-house preparation and analysis of this compound.

Introduction

Bilastine is a potent and selective histamine H1 receptor antagonist widely used in the treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Understanding the metabolic fate of Bilastine is crucial for a complete pharmacological and toxicological profile. This compound is recognized as a significant metabolite and a potential impurity in the bulk drug substance, formed through the oxidation of the piperidine nitrogen atom.[3] The availability of pure this compound as a reference standard is essential for analytical method development, impurity profiling, and further investigation into its biological activities, if any. This guide outlines a robust and reproducible method for the synthesis and characterization of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 1-(4-(2-Carboxypropan-2-yl)phenethyl)-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine 1-oxide | [4][5][6] |

| CAS Number | 2069238-47-5 | [5][7][8][9][10] |

| Molecular Formula | C28H37N3O4 | [4][5] |

| Molecular Weight | 479.61 g/mol | [5] |

| Appearance | White to off-white solid | [10] |

| Melting Point | 139-159°C (decomposes) | [9] |

| Solubility | Slightly soluble in DMF and DMSO | [9] |

Synthesis of this compound

The synthesis of this compound is achieved through the direct oxidation of Bilastine. A common and effective method involves the use of hydrogen peroxide as the oxidizing agent in an appropriate solvent.[3]

General Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the methodologies described in the scientific literature.[3] Researchers should perform their own risk assessments before conducting these experiments.

Protocol 1: Synthesis in n-Butanol

-

Dissolution: Dissolve 10 g of Bilastine in 80 mL of n-butanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Heat the mixture with stirring until a clear solution is obtained.

-

Oxidation: Slowly add 12 g of a 30% aqueous hydrogen peroxide solution to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 11 hours.

-

Crystallization: Cool the reaction mixture to room temperature to allow for the crystallization of the product.

-

Isolation: Collect the white solid by filtration and wash it with a suitable solvent (e.g., cold n-butanol).

-

Purification: Recrystallize the crude product from methanol to obtain pure this compound.

-

Drying: Dry the purified product under vacuum.

-

Reported Yield: 84% (8.7 g)[3]

Protocol 2: Synthesis in Methanol

-

Dissolution: Dissolve 10 g of Bilastine in 80 mL of methanol in a round-bottom flask with a magnetic stirrer and reflux condenser. Heat and stir until the solid is fully dissolved.

-

Oxidation: Carefully add 12 g of 30% aqueous hydrogen peroxide solution.

-

Reaction: Heat the mixture to reflux and maintain for 12 hours.

-

Crystallization: Cool the solution to room temperature to induce crystallization.

-

Isolation: Filter the resulting white solid and wash.

-

Purification: Recrystallize the product from methanol.

-

Drying: Dry the final product under vacuum.

-

Reported Yield: 81% (8.4 g)[3]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

While complete, detailed spectra are not widely available in the public domain, some data has been reported.

Table 2: Spectroscopic Data for this compound

| Technique | Observed Data | Reference(s) |

| ¹H NMR | (500 MHz, DMSO-d₆, TMS) δ: 0.9935-1.0203 (t, 3H) (partial data) | [3] |

| LC-MS/MS | Molecular Ion: [M+H]⁺ at m/z 480.4. Fragmentation includes loss of the ethoxyethyl group (m/z 407.3) and breakdown of the benzimidazole ring (m/z 279.1 and 165.0). | [11] |

Note: Researchers should acquire full ¹H NMR, ¹³C NMR, and FT-IR spectra and compare them with the data for Bilastine to confirm the N-oxidation.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound.

Table 3: Exemplary HPLC Method Parameters for Bilastine and its Impurities

| Parameter | Condition | Reference(s) |

| Column | Acquity UPLC CSH Phenyl-hexyl (2.1 mm × 150 mm, 1.7 µm) | [12] |

| Mobile Phase | Gradient elution with A: 0.05% TFA in water and B: 0.05% TFA in Acetonitrile | [12] |

| Flow Rate | 0.10 mL/min | [12] |

| Column Temp. | 25 °C | [12] |

| Detection | UV at 275 nm | [12] |

Note: This method was developed for Bilastine and its impurities. A specific method for the quantification of this compound may require optimization and validation.

Signaling Pathways and Biological Activity

Signaling Pathway of Bilastine

Bilastine is a selective inverse agonist of the histamine H1 receptor. In allergic responses, histamine released from mast cells binds to H1 receptors, initiating a signaling cascade that leads to allergic symptoms. Bilastine blocks this interaction, thereby mitigating the allergic response.

Caption: Simplified signaling pathway of Bilastine at the histamine H1 receptor.

Biological Activity of this compound

Current literature suggests that this compound has negligible antihistaminic activity.[11] The addition of the oxygen atom to the piperidine nitrogen likely introduces steric hindrance that prevents effective binding to the histamine H1 receptor. Further research is required to fully elucidate the pharmacological profile of this compound and to investigate any potential off-target activities.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and analysis of this compound.

Caption: Recommended workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed methodology for the synthesis of this compound, a key metabolite of Bilastine. The described protocols offer a reliable means of producing this compound for research applications. While the biological activity of this compound appears to be minimal with respect to histamine H1 receptor antagonism, its availability as a well-characterized standard is indispensable for the quality control of Bilastine drug products and for enabling further pharmacological investigation. Researchers are encouraged to use this guide as a starting point and to perform comprehensive in-house validation of their synthesized material.

References

- 1. Bilastine - Novel anti histamine drug for allergic rhinitis - IP Indian J Immunol Respir Med [ijirm.org]

- 2. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN106336394A - Preparation method of bilastine oxide impurity - Google Patents [patents.google.com]

- 4. omchemlabs.in [omchemlabs.in]

- 5. This compound | CAS No- 2069238-47-5 | Simson Pharma Limited [simsonpharma.com]

- 6. theclinivex.com [theclinivex.com]

- 7. BilastineN-Oxide | C28H37N3O4 | CID 169434459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (CAS 2069238-47-5) | Certified Exporter of Impurity Standards [chemicea.com]

- 9. This compound | 2069238-47-5 [chemicalbook.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. This compound () for sale [vulcanchem.com]

- 12. ijpsr.com [ijpsr.com]

An In-Depth Technical Guide to Bilastine N-Oxide (CAS: 2069238-47-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bilastine is a non-sedating, long-acting histamine H1 receptor antagonist approved for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] As with any pharmaceutical compound, a thorough understanding of its metabolic and degradation pathways is crucial for ensuring safety and efficacy. Bilastine N-Oxide (CAS: 2069238-47-5) has been identified as a principal oxidative degradation product and a metabolite of Bilastine.[2][3] This guide serves as a technical resource for professionals engaged in the research, development, and quality control of Bilastine and related compounds.

Chemical and Physical Properties

This compound is a white to off-white solid.[4] Its chemical structure is characterized by the oxidation of the nitrogen atom in the piperidine ring of the Bilastine molecule. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2069238-47-5 | [5] |

| Molecular Formula | C₂₈H₃₇N₃O₄ | [5] |

| Molecular Weight | 479.6 g/mol | [5] |

| IUPAC Name | 2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]-1-oxidopiperidin-1-ium-1-yl]ethyl]phenyl]-2-methylpropanoic acid | [5] |

| Synonyms | Bilastine Impurity E, 1-(4-(2-Carboxypropan-2-yl)phenethyl)-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine 1-oxide | [5][6] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | 139-159°C (decomposes) | [7] |

Synthesis and Formation

This compound is primarily formed through the oxidation of Bilastine. This can occur during the manufacturing process, upon storage, or as a result of metabolic processes in the body.

Synthetic Pathway

The synthesis of this compound is achieved through the direct oxidation of Bilastine. A common method involves the use of an oxidizing agent such as hydrogen peroxide in an alcohol-based solvent.[8]

Formation as a Degradation Product

Forced degradation studies of Bilastine under various stress conditions have demonstrated that this compound is a significant degradation product, particularly under oxidative stress.[9][10] These studies are essential for establishing the stability-indicating properties of analytical methods.

Analytical Methodologies

The detection and quantification of this compound, both as a process impurity and a degradation product, are critical for the quality control of Bilastine drug substances and products. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques employed.[11][12]

UPLC Method for Impurity Profiling

A validated stability-indicating UPLC method can effectively separate Bilastine from its impurities, including this compound. Key parameters for a typical UPLC method are summarized in Table 2.

Table 2: UPLC Method Parameters for Bilastine and Impurities

| Parameter | Condition |

| Column | Acquity UPLC CSH Phenyl-hexyl (2.1 mm × 150 mm, 1.7 µm) |

| Mobile Phase | Gradient of 0.05% TFA in water and 0.05% TFA in Acetonitrile |

| Flow Rate | 0.10 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 275 nm (UV) |

| Injection Volume | Typically 1-10 µL |

Method Validation

Validation of the analytical method is performed according to ICH guidelines to ensure its suitability for its intended purpose. Table 3 presents typical validation parameters for a UPLC method for Bilastine and its impurities.

Table 3: Summary of UPLC Method Validation Parameters

| Parameter | Result |

| Linearity Range (µg/mL) | LOQ to 200% of standard concentration |

| Correlation Coefficient (r²) | > 0.999 |

| LOD (µg/mL) | 0.16 (for Impurity B - a related substance) |

| LOQ (µg/mL) | 0.52 (for Impurity B - a related substance) |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

Pharmacological Profile

Mechanism of Action of Bilastine

Bilastine is a selective histamine H1 receptor antagonist.[1] During an allergic response, histamine is released from mast cells and binds to H1 receptors, leading to allergic symptoms. Bilastine competitively and reversibly binds to these receptors, preventing histamine from exerting its effects.

References

- 1. researchgate.net [researchgate.net]

- 2. omchemlabs.in [omchemlabs.in]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. BilastineN-Oxide | C28H37N3O4 | CID 169434459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (CAS 2069238-47-5) | Certified Exporter of Impurity Standards [chemicea.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CN106336394A - Preparation method of bilastine oxide impurity - Google Patents [patents.google.com]

- 9. seer.ufrgs.br [seer.ufrgs.br]

- 10. rjptonline.org [rjptonline.org]

- 11. researchgate.net [researchgate.net]

- 12. Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

In-Vitro Formation of Bilastine N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bilastine, a second-generation H1 antihistamine, is characterized by its favorable pharmacokinetic profile, notably its minimal metabolism in humans. The majority of an administered dose is excreted unchanged. However, under specific in-vitro conditions, particularly those involving oxidative stress, the formation of Bilastine N-Oxide has been observed. This technical guide provides an in-depth overview of the in-vitro formation of this compound, compiling available data on its generation, detailed experimental protocols for its synthesis and detection, and a discussion of the analytical methodologies. It is important to note that this compound is primarily considered a degradation product and impurity rather than a significant metabolite of Bilastine.

Introduction

Bilastine is a non-sedating H1 receptor antagonist with a chemical structure that includes a piperidine ring. While extensive preclinical and clinical studies have demonstrated that Bilastine undergoes negligible metabolism via the cytochrome P450 (CYP) enzyme system, the piperidine nitrogen is susceptible to oxidation. This can lead to the formation of this compound, particularly under forced degradation conditions. Understanding the formation of this N-oxide is crucial for the pharmaceutical industry in the context of impurity profiling, stability testing, and quality control of the active pharmaceutical ingredient (API) and its formulations.

In-Vitro Formation of this compound

The generation of this compound in vitro is predominantly a result of chemical oxidation rather than enzymatic metabolism. Studies involving stress testing of Bilastine have identified the N-oxide as a principal degradation product in the presence of oxidizing agents.

Quantitative Data from Oxidative Stress Studies

While specific studies on the enzymatic formation of this compound in systems like human liver microsomes or hepatocytes are scarce and indicate minimal to no metabolic turnover, data from forced degradation studies provide insights into its formation under oxidative conditions. The following table summarizes the percentage of Bilastine degradation and impurity formation under such stress.

| Stress Condition | Duration | Temperature | % Bilastine Remained | % Impurities Formed | Reference |

| 3% Hydrogen Peroxide | 6 hours | Benchtop | 99.4% | 0.41% | [1] |

Note: The percentage of impurities includes all degradation products, of which this compound is a significant component under oxidative stress.

Experimental Protocols

Protocol for Chemical Synthesis of this compound

This protocol is adapted from a patented method for the preparation of this compound for use as an impurity reference standard[2].

Objective: To synthesize this compound from Bilastine.

Materials:

-

Bilastine

-

n-Butyl alcohol

-

30% Aqueous hydrogen peroxide solution

-

Methanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

Procedure:

-

Dissolve 10g of Bilastine in 80ml of n-butyl alcohol in a round-bottom flask.

-

Heat and stir the solution until the Bilastine is completely dissolved.

-

Add 12g of 30% aqueous hydrogen peroxide solution dropwise to the reaction mixture.

-

After the addition is complete, reflux the reaction mixture for 11 hours.

-

Cool the reaction mixture to room temperature to allow for slow crystallization.

-

Filter the resulting solid and wash it.

-

Recrystallize the solid from methanol to obtain purified this compound.

Protocol for Forced Degradation Study (Oxidative Stress)

This protocol is based on methodologies used for stability-indicating assays of Bilastine[1].

Objective: To generate and quantify this compound under oxidative stress conditions.

Materials:

-

Bilastine (25 mg)

-

Diluent (e.g., methanol or acetonitrile:water mixture)

-

3% Hydrogen Peroxide

-

Volumetric flasks (50 ml)

-

Sonicator

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detection

Procedure:

-

Weigh and transfer 25 mg of Bilastine into a 50 ml volumetric flask.

-

Add 25 ml of diluent and sonicate for 20 minutes with intermediate shaking.

-

Add the oxidizing agent (e.g., 3% hydrogen peroxide).

-

Maintain the sample under the specified conditions (e.g., benchtop for 6 hours).

-

After the incubation period, neutralize the sample if necessary.

-

Dilute the sample to the final volume with the diluent.

-

Analyze the sample using a validated HPLC method to separate and quantify Bilastine and its degradation products, including this compound.

Analytical Methodology

The detection and quantification of this compound require sensitive and specific analytical methods.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically employed for the separation of Bilastine from its impurities. A C18 or phenyl-hexyl column can be used with a gradient mobile phase consisting of an aqueous buffer (e.g., 0.05% TFA in water) and an organic solvent (e.g., 0.05% TFA in acetonitrile)[1].

-

Detection: UV detection at approximately 275 nm is suitable for quantification[1]. For structural confirmation and higher sensitivity, mass spectrometry (LC-MS/MS) is the preferred method. The molecular ion of this compound will be approximately 16 Da higher than that of Bilastine.

Visualization of Bilastine Oxidation

The formation of this compound involves the oxidation of the tertiary amine nitrogen in the piperidine ring.

Caption: Chemical oxidation of Bilastine to this compound.

Discussion and Conclusion

The available scientific evidence strongly indicates that this compound is not a significant metabolite of Bilastine formed through enzymatic pathways in vitro. Instead, its presence is attributed to chemical degradation under oxidative conditions. For drug development professionals, the focus regarding this compound should be on its characterization as a potential impurity and its control within acceptable limits in the drug substance and product. The experimental protocols provided in this guide are valuable for the synthesis of this compound as a reference standard and for conducting forced degradation studies to ensure the stability and quality of Bilastine formulations. Future research could explore the potential for minor enzymatic N-oxidation by flavin-containing monooxygenases (FMOs), although this is expected to be a very minor pathway, if active at all, given Bilastine's overall metabolic stability.

References

The Pharmacological Profile of Bilastine N-Oxide: An In-Depth Technical Review

A notable scarcity of public domain data exists regarding the specific pharmacological activities of Bilastine N-Oxide, a primary metabolite and known impurity of the second-generation antihistamine, Bilastine. While extensive research has characterized the parent compound, this guide synthesizes the available information on this compound and provides a detailed overview of the pharmacological properties of Bilastine for contextual understanding.

Introduction to this compound

This compound is recognized primarily as a metabolite formed during the biotransformation of Bilastine.[1] It is also identified as a degradation product, making its characterization and quantification crucial for the quality control and stability assessment of the parent drug, Bilastine.[1] Chemical suppliers provide this compound as a certified reference standard for analytical and research purposes.

Pharmacological Landscape of the Parent Compound: Bilastine

To provide a framework for understanding the potential properties of its N-Oxide metabolite, this section details the well-documented pharmacological activity of Bilastine.

Mechanism of Action and Receptor Binding

Bilastine is a potent and highly selective histamine H1 receptor inverse agonist.[2][3] Its primary mechanism of action involves binding to the H1 receptor, thereby stabilizing it in an inactive conformation and reducing the production of allergic symptoms mediated by histamine.[3]

Preclinical in vitro studies have demonstrated Bilastine's high specificity for the H1 receptor, with negligible affinity for a panel of 30 other receptors, including serotonergic, bradykinin, leukotriene D4, muscarinic M3, α1-adrenergic, β2-adrenergic, and histamine H2 and H3 receptors.[2] This high selectivity contributes to its favorable safety profile, with a reduced likelihood of off-target effects.

Quantitative Analysis of Receptor Affinity

The binding affinity of Bilastine for the H1 receptor has been quantified in various studies. These investigations are crucial for comparing its potency with other antihistamines.

| Compound | Receptor | Cell Line | Ki (nM) | Reference |

| Bilastine | Histamine H1 | CHO | 1.92 ± 0.08 | [4] |

| Bilastine | Histamine H1 | - | 64 | [5] |

Experimental Protocol: Radioligand Binding Assay for H1 Receptor Affinity

A standard method to determine the binding affinity of a compound to a specific receptor is the radioligand binding assay. The following is a generalized protocol based on common practices in the field:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H1 receptor are cultured under standard conditions. The cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.

-

Binding Assay: The membrane preparations are incubated with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]mepyramine) and varying concentrations of the test compound (e.g., Bilastine).

-

Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]

Signaling Pathways

As an inverse agonist, Bilastine not only blocks the action of histamine but also reduces the basal, constitutive activity of the H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Anti-inflammatory Properties

Beyond its direct antihistaminic effects, in vitro data suggest that Bilastine also possesses anti-inflammatory properties by inhibiting the release of histamine, IL-4, and TNF-α from human mast cells and granulocytes.[2]

Pharmacokinetics of Bilastine

Bilastine is rapidly absorbed after oral administration, with a time to maximum plasma concentration of approximately 1.3 hours.[6] Its oral bioavailability is around 60%.[6] A key feature of Bilastine's pharmacokinetic profile is its minimal metabolism.[7] Approximately 95% of an administered dose is excreted unchanged in the feces (66.5%) and urine (28.3%).[6] This low level of metabolism significantly reduces the potential for drug-drug interactions involving the cytochrome P450 (CYP) enzyme system.[7]

Future Directions and Conclusion

The lack of specific pharmacological data for this compound represents a significant knowledge gap. Future research should be directed toward characterizing the H1 receptor binding affinity and functional activity of this metabolite. Such studies would be invaluable for a complete understanding of the overall pharmacological profile of Bilastine and its biotransformation products. This would involve in vitro receptor binding assays and cellular functional assays to determine if this compound contributes to the therapeutic effects of the parent drug, has any off-target activities, or is pharmacologically inert.

References

- 1. researchgate.net [researchgate.net]

- 2. ijfmr.com [ijfmr.com]

- 3. researchgate.net [researchgate.net]

- 4. Differential Regulation of Bilastine Affinity for Human Histamine H1 Receptors by Lys 179 and Lys 191 via Its Binding Enthalpy and Entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. Safety profile of bilastine: 2nd generation H1-antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. europeanreview.org [europeanreview.org]

Toxicological Profile of Bilastine N-Oxide: An In-Depth Technical Guide

A comprehensive review of the non-clinical safety data of the parent compound, Bilastine, and its implications for the N-Oxide metabolite.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilastine is a second-generation H1 antihistamine that is effective in the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] It is known for its high selectivity for the H1 receptor and a favorable safety profile, characterized by a lack of sedative and cardiotoxic effects.[1][2] Bilastine N-Oxide is a metabolite and degradation product of Bilastine.[3][4] Understanding the toxicological profile of this N-oxide is crucial for a complete safety assessment of Bilastine. This technical guide provides a detailed overview of the available non-clinical safety data for Bilastine and discusses the potential toxicological profile of this compound based on this information.

Toxicological Profile of Bilastine

The toxicological profile of Bilastine has been extensively evaluated in a variety of preclinical studies. These studies have consistently demonstrated a wide safety margin for the compound.

Acute, Subchronic, and Chronic Toxicity

Repeated-dose toxicity studies have been conducted in rats, mice, and beagle dogs for durations of up to 52 weeks.[5][6] Across these studies, Bilastine was well-tolerated even at high doses.

Key Findings:

-

No mortality, ocular effects, or the appearance of nodules or masses were observed at doses up to 2,000 mg/kg/day.[5][6]

-

Any observed clinical signs, changes in body weight, food consumption, and clinical chemistry or hematology parameters were generally of a low order, reversible, and only occurred at the highest doses administered.[5][6]

-

No signs of toxicity were observed in any organ in chronic toxicity studies with both oral and intravenous administration.[7][8]

Carcinogenicity

Long-term carcinogenicity studies were conducted in both rats and mice over a period of 104 weeks.

Key Findings:

-

Bilastine did not demonstrate any carcinogenic potential in these studies.[5][6][9]

-

The types and incidences of lesions observed were comparable to those commonly found in the strains and ages of the animals used and were not attributed to the administration of Bilastine.[9]

Genotoxicity

While specific in vitro and in vivo genotoxicity assays for Bilastine were not detailed in the provided search results, the overall favorable safety profile and lack of carcinogenicity suggest a low potential for genotoxic effects.

Reproductive and Developmental Toxicity

The effects of Bilastine on fertility, embryo-fetal development, and pre- and postnatal development have been assessed in rats and rabbits.

Key Findings:

-

There was no evidence of embryo-fetal toxicity or teratogenicity in studies conducted on mice and rabbits.[7][8]

-

Bilastine was well-tolerated in pregnant and lactating rats and their offspring at doses up to 1,000 mg/kg/day.[5][6]

-

The No Observed Adverse Effect Level (NOAEL) for embryofetal development in rabbits was determined to be 400 mg/kg/day, which was the highest dose evaluated.[5][6]

Safety Pharmacology

Safety pharmacology studies have been conducted to evaluate the potential effects of Bilastine on major physiological systems.

Key Findings:

-

Bilastine does not have any sedative side effects.[1]

-

No cardiotoxic effects have been observed, and therapeutic doses do not alter the state of alertness.[1][7]

-

Bilastine does not enhance the central nervous system depressant effects of alcohol or lorazepam.[1][10]

Quantitative Toxicological Data for Bilastine

The following table summarizes the key quantitative data from the preclinical toxicology studies on Bilastine.

| Study Type | Species | Route of Administration | Key Metric | Value | Reference |

| Acute Toxicity | Mouse | Oral | No Mortality | 5000 mg/kg | [7] |

| Acute Toxicity | Rat | Oral | No Mortality | 2000 mg/kg | [7] |

| Acute Toxicity | Mouse | Intravenous | LD50 | 33 mg/kg | [7] |

| Acute Toxicity | Rat | Intravenous | LD50 | 45–75 mg/kg | [7] |

| Repeated-Dose Toxicity (13 weeks) | Rat, Mouse | Oral | No mortality | up to 2,000 mg/kg/day | [5][6] |

| Repeated-Dose Toxicity (52 weeks) | Beagle Dog | Oral | No mortality | up to 2,000 mg/kg/day | [5][6] |

| Carcinogenicity (104 weeks) | Rat, Mouse | Oral | No effects | up to 2,000 mg/kg/day | [5][6] |

| Reproductive/Developmental | Rat | Oral | NOAEL | 1,000 mg/kg/day | [5][6] |

| Embryofetal Development | Rabbit | Oral | NOAEL | 400 mg/kg/day | [5][6] |

Metabolism and Toxicokinetics of Bilastine

Understanding the metabolism of Bilastine is key to inferring the toxicological profile of its N-oxide metabolite.

Key Findings:

-

Bilastine undergoes minimal metabolism in all species tested, including humans.[11][12]

-

The majority of the administered dose is excreted unchanged in the urine and feces.[13]

-

Bilastine does not significantly interact with the cytochrome P450 (CYP) enzyme system as an inhibitor or an inducer, indicating a low potential for drug-drug interactions via this pathway.[11][14]

Experimental Protocols

While specific, detailed experimental protocols were not available in the search results, the general methodologies can be inferred from the study descriptions. The following represents a generalized workflow for a repeated-dose oral toxicity study, a common design in preclinical toxicology.

Caption: Generalized workflow for a repeated-dose oral toxicity study.

The Profile of this compound

This compound is identified as a metabolite and a potential impurity or degradation product of Bilastine.[3][4] The piperidine ring in the Bilastine structure is susceptible to oxidation, leading to the formation of the N-oxide.[4]

Lack of Direct Toxicological Data

A comprehensive search of publicly available literature did not yield any specific toxicological studies on this compound. Therefore, a direct assessment of its toxicity based on experimental data is not possible at this time.

Inferred Toxicological Profile

Based on the extensive safety data for the parent compound, Bilastine, a scientifically informed inference can be made about the likely toxicological profile of this compound.

-

Low Systemic Exposure: Given that Bilastine undergoes minimal metabolism, the systemic exposure to this compound in vivo is expected to be very low.[11][12]

-

Favorable Profile of the Parent Drug: The parent drug, Bilastine, has a very favorable toxicological profile with high NOAELs in a wide range of studies.[5][6] It is generally expected that metabolites of non-toxic parent compounds will also have a low order of toxicity, unless the metabolic process introduces a structurally alerting feature.

-

Nature of N-Oxidation: N-oxidation is a common metabolic pathway that often leads to compounds that are more polar and more readily excreted than the parent drug. While some N-oxides can be reactive, in the context of a well-tolerated parent compound with low metabolic turnover, significant toxicity from the N-oxide is less likely.

The relationship between Bilastine and this compound in a toxicological context can be visualized as follows:

Caption: Inferred toxicological relationship between Bilastine and this compound.

Conclusion

The parent compound, Bilastine, has been shown to have an excellent preclinical safety profile. It is well-tolerated in acute, subchronic, and chronic toxicity studies, is not carcinogenic, and has no adverse effects on reproduction or development at high dose levels. While there is a lack of direct toxicological data for its metabolite, this compound, the available information on Bilastine's minimal metabolism and high safety margin suggests that this compound is unlikely to pose a significant toxicological risk. However, in the absence of direct experimental data, this remains a scientific inference. Further studies specifically on the toxicological profile of this compound would be required for a definitive characterization of its safety.

References

- 1. europeanreview.org [europeanreview.org]

- 2. Safety and efficacy of bilastine: a new H(1)-antihistamine for the treatment of allergic rhinoconjunctivitis and urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. omchemlabs.in [omchemlabs.in]

- 4. CN106336394A - Preparation method of bilastine oxide impurity - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical toxicity profile of oral bilastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Critical appraisal of bilastine for the treatment of allergic rhinoconjunctivitis and urticaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An overview of bilastine metabolism during preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An overview of bilastine metabolism during preclinical investigations | Semantic Scholar [semanticscholar.org]

- 13. Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Analytical Pursuit of Purity: A Technical Guide to the Discovery and Identification of Bilastine Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current methodologies and findings related to the discovery, identification, and quantification of impurities in the second-generation antihistamine, Bilastine. Ensuring the purity of active pharmaceutical ingredients (APIs) like Bilastine is critical for the safety and efficacy of the final drug product. This document details the various types of impurities, the analytical techniques for their detection, and the experimental protocols used in their analysis.

Understanding Bilastine and Its Impurities

Bilastine is a non-sedating, long-acting histamine H1 receptor antagonist used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] The manufacturing process and subsequent storage of Bilastine can lead to the formation of impurities, which can be broadly categorized as process-related impurities and degradation products.[][3]

-

Process-Related Impurities: These are substances that are formed during the synthesis of the API. They can include unreacted starting materials, intermediates, and by-products of side reactions. Several process-related impurities of Bilastine have been identified and synthesized for use as reference standards.[1][3] These include:

-

Degradation Products: These impurities result from the chemical decomposition of the Bilastine molecule over time due to environmental factors such as light, heat, humidity, and interaction with excipients. Forced degradation studies are intentionally conducted to identify potential degradation products and to develop stability-indicating analytical methods.[5][6][7] Key degradation products identified under oxidative stress conditions are benzimidazole and the amine N-oxide of Bilastine.[8][9]

-

Nitrosamine Impurities: The potential for nitrosamine impurities, which are classified as probable human carcinogens, is a significant concern in pharmaceutical manufacturing. Their formation in relation to the Bilastine synthesis process has been evaluated.[10]

The control of these impurities to levels recommended by the International Conference on Harmonisation (ICH) is a mandatory requirement for drug approval and patient safety.[1]

Analytical Methodologies for Impurity Profiling

A variety of analytical techniques are employed to separate, identify, and quantify Bilastine impurities. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the most widely used technique due to its high resolution and sensitivity.[][5][11] Ultra-Performance Liquid Chromatography (UPLC) offers even faster and more efficient separations.[12] For structural elucidation of unknown impurities, mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is indispensable.[8][13][14]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated analytical methods for the determination of Bilastine and its impurities.

Table 1: Linearity and Range of Analytical Methods for Bilastine

| Method | Concentration Range (µg/mL) | Correlation Coefficient (R²) | Reference |

| RP-HPLC | 20-120 | 0.9997 | [5] |

| RP-HPLC | 5-100 | 0.9999 | [6] |

| RP-HPLC | 160-240 | >0.999 | [13] |

| HILIC | 5.0-50 | Not specified | [15] |

| LC-Fluorescence | 0.20-0.70 | Not specified | [8][9] |

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Bilastine and Its Impurities

| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Method | Reference |

| Bilastine | 0.1352 | 0.4098 | RP-HPLC | [5] |

| Bilastine | 0.08931 | 0.27063 | RP-HPLC | [6] |

| Bilastine | 0.17 | 0.55 | UPLC | [12] |

| Impurity-A | 0.16 | 0.53 | UPLC | [12] |

| Impurity-B | 0.16 | 0.52 | UPLC | [12] |

| Impurity-C | 0.16 | 0.54 | UPLC | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical procedures. The following sections provide an overview of typical experimental protocols for forced degradation studies and chromatographic analysis of Bilastine.

Forced Degradation Studies Protocol

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[6]

Objective: To identify the potential degradation products of Bilastine under various stress conditions.

Methodology:

-

Preparation of Stock Solution: A stock solution of Bilastine is prepared in a suitable solvent, typically methanol.[5]

-

Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N HCl) and heated (e.g., at 60°C for 30 minutes). The solution is then neutralized with a base (e.g., 0.1 N NaOH).[6]

-

Alkali Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N NaOH) and heated (e.g., at 60°C for 30 minutes). The solution is then neutralized with an acid (e.g., 0.1 N HCl).[5]

-

Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., hydrogen peroxide) and heated (e.g., at 60°C for 30 minutes).[6]

-

Thermal Degradation: The drug solution is heated (e.g., at 60°C for 30 minutes).[6]

-

Photolytic Degradation: The drug solution is exposed to UV light.[5]

-

Sample Analysis: The stressed samples are then diluted with the mobile phase and analyzed by a stability-indicating HPLC method.[6]

RP-HPLC Method for Impurity Profiling

Objective: To separate and quantify Bilastine and its impurities.

Typical Chromatographic Conditions:

-

Instrument: HPLC system with a UV detector.[5]

-

Column: Octadecylsilane (C18) column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 6.0) and an organic solvent (e.g., methanol or acetonitrile) is commonly used.[11][13] The elution can be isocratic or gradient.

-

Flow Rate: Typically around 1.0 mL/min.[13]

-

Detection Wavelength: Usually set around 275 nm or 282 nm.[6][13]

Visualizations

Experimental Workflow for Impurity Identification

Caption: Workflow for the identification of Bilastine impurities.

Potential Degradation Pathway of Bilastine under Oxidative Stress

Caption: Simplified degradation pathway of Bilastine.

Conclusion

The discovery and identification of impurities are paramount in the development and manufacturing of Bilastine. This guide has outlined the common process-related and degradation impurities, summarized the key analytical techniques and their quantitative parameters, and provided standardized experimental protocols. The use of robust, validated, and stability-indicating analytical methods is essential for ensuring that Bilastine meets the stringent purity requirements set by regulatory authorities, thereby safeguarding patient health. Further research into the synthesis and characterization of all potential impurities will continue to be a critical aspect of quality control in the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 3. Identification and synthesis of potential impurities of bilastine drug substance | Semantic Scholar [semanticscholar.org]

- 4. scilit.com [scilit.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. rjptonline.org [rjptonline.org]

- 7. Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 8. researchgate.net [researchgate.net]

- 9. Bilastine: Quantitative Determination by LC with Fluorescence Detection and Structural Elucidation of the Degradation Products Using HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. museonaturalistico.it [museonaturalistico.it]

- 11. ViewArticleDetail [ijpronline.com]

- 12. ijpsr.com [ijpsr.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Characterization of Forced Degradation Products & Related Substances of Bilastine by Online LC-Q-TOF-MS and In-silico Study of Characterized Compounds | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Role of Bilastine N-Oxide in Drug Degradation Pathways

Introduction

Bilastine is a second-generation H1 antihistamine widely used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] As with any pharmaceutical compound, understanding its stability and degradation profile is critical for ensuring product quality, safety, and efficacy. Forced degradation studies, which involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradation products and elucidating degradation pathways.[3][4] One of the key degradation products identified for bilastine is Bilastine N-Oxide, a metabolite and impurity that plays a significant role in its degradation profile, particularly under oxidative stress.[5][6][7] This technical guide provides an in-depth analysis of the role of this compound in the degradation pathways of bilastine, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Chemical Structures

Bilastine's chemical structure features a piperidine ring, which is susceptible to oxidation.[8] The N-oxide is formed on the nitrogen atom of this piperidine ring.

-

Bilastine: 2-[4-(2-{4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid[1][9]

-

This compound: 1-(4-(2-Carboxypropan-2-yl)phenethyl)-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine 1-Oxide[10]

Formation and Role of this compound in Degradation

This compound is a prominent degradation product formed primarily under oxidative conditions.[5][7] The nitrogen atom on the piperidine ring of the bilastine molecule has a high electron density, making it susceptible to attack by oxidizing agents.[8] This oxidation leads to the formation of the N-oxide derivative. Studies have shown that this compound is a major impurity that can affect the quality of the final drug product.[8] Therefore, its role is twofold:

-

An Indicator of Oxidative Degradation: The presence and quantity of this compound serve as a key marker for the extent of oxidative degradation the drug substance has undergone during manufacturing, storage, or handling.

-

A Process-Related Impurity: It is considered a critical impurity to monitor and control in the final drug product to ensure safety and quality.[6][8]

Forced degradation studies have demonstrated that bilastine is particularly susceptible to oxidation and photodegradation, while showing more stability under alkaline, thermal, and acidic hydrolysis conditions.[11]

Quantitative Data from Forced Degradation Studies

The stability of bilastine under various stress conditions has been quantitatively assessed in several studies. The data is summarized below for comparative analysis.

Table 1: Summary of Forced Degradation Studies of Bilastine

| Stress Condition | Reagents and Conditions | % Degradation | Reference |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 30 min | 1.81% | [12] |

| 1.0 M HCl, 2 h, heating | Marginal | [4][11] | |

| Alkaline Hydrolysis | 0.1 N NaOH, 60°C, 30 min | 3.06% | [12] |

| 1.0 M NaOH, 2 h, heating | Stable | [11] | |

| Oxidative Degradation | 3% H₂O₂, 60°C, 30 min | 2.3% | [12] |

| 30% H₂O₂, 2 h, heating | 62.07% | [11] | |

| Thermal Degradation | 60°C, 30 min | 3.2% | [12] |

| Heating for 2 hours | Stable | [11] | |

| Photodegradation | UVA Light, 2 h | 37.30% | [11] |

| UVA Light, 8 h | 72.35% | [11] | |

| UVA Light, 16 h | 82.94% | [11] | |

| UV-C Light (254 nm) | Follows first-order kinetics | [13] |

Table 2: Photodegradation Kinetics of Bilastine in Methanolic Solution under UV-C Radiation

| Parameter | Value | Reference |

| Reaction Order | First-Order | [13][14] |

| Degradation Rate Constant (k) | 0.0007 min⁻¹ | [13][14] |

| t₉₀% (time for 10% degradation) | 27.11 minutes | [13][14] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following sections outline the protocols used for forced degradation and analysis of bilastine and its degradation products.

1. Forced Degradation (Stress Testing) Protocol

A general protocol for inducing degradation of bilastine is as follows:

-

Preparation of Stock Solution: A stock solution of bilastine is prepared, typically in methanol or a mobile phase diluent.[4][15]

-

Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N to 1.0 M HCl) and heated (e.g., at 60°C) for a specified period (e.g., 30 minutes to 2 hours). The solution is then neutralized with an equivalent amount of base.[11][12]

-

Alkaline Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N to 1.0 M NaOH) and heated under similar conditions as acid hydrolysis, followed by neutralization with an equivalent amount of acid.[11][12]

-

Oxidative Degradation: The drug solution is treated with hydrogen peroxide (e.g., 3% to 30% H₂O₂) and heated.[11][12]

-

Thermal Degradation: The drug solution is heated in an oven or water bath at a specified temperature (e.g., 60°C) for a defined duration.[12]

-

Photodegradation: The drug solution is exposed to UV light (e.g., UV-C at 254 nm or UVA) in a photostability chamber for various time intervals.[11][13]

2. Analytical Method: Stability-Indicating RP-HPLC

A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential to separate bilastine from its degradation products, including this compound.

Table 3: Representative RP-HPLC Method Parameters

| Parameter | Description |

| Column | Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm) or similar C8/C18 column[5][16] |

| Mobile Phase | Isocratic elution with a mixture of an aqueous buffer and an organic solvent. Examples include: - Acetonitrile and 10 mM Na₂HPO₄ buffer (pH 5.5) (30:70 v/v)[5] - Methanol and 0.1% Ortho-phosphoric acid (55:45 v/v)[5] - 0.3% Triethylamine (pH 6.0) and Acetonitrile (66:34 v/v)[13] |

| Flow Rate | 1.0 mL/min[5][13] |

| Detection Wavelength | 275 nm or 282 nm[5][12] |

| Injection Volume | 20 µL[3][12] |

| Column Temperature | 25°C or 30°C[11][13] |

3. Characterization by Mass Spectrometry (LC-MS)

To identify and characterize the structure of degradation products, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) or Quadrupole Time-of-Flight (LC-Q-TOF-MS) is employed. This technique provides mass-to-charge ratio data, which helps in elucidating the molecular weight and structure of impurities like this compound.[5][17]

Visualizations of Pathways and Workflows

Oxidative Degradation Pathway of Bilastine

The primary oxidative degradation pathway involves the formation of this compound from the parent drug.

Caption: Oxidative degradation of Bilastine to this compound.

Experimental Workflow for Forced Degradation Study

The logical flow from drug substance to data analysis in a forced degradation study is illustrated below.

Caption: Workflow for a forced degradation study of Bilastine.

This compound is a critical molecule in the context of bilastine's stability, serving as a primary product and key indicator of oxidative degradation. While bilastine demonstrates considerable stability under hydrolytic and thermal stress, its susceptibility to oxidation necessitates careful control during its synthesis and storage.[8] The formation of this compound is a well-defined pathway, and robust, stability-indicating analytical methods, such as the RP-HPLC protocol detailed herein, are paramount for its monitoring. The comprehensive data and methodologies presented in this guide provide researchers and drug development professionals with the foundational knowledge required to effectively manage and control the degradation profile of bilastine, ensuring the delivery of a safe and high-quality pharmaceutical product.

References

- 1. Bilastine - Wikipedia [en.wikipedia.org]

- 2. museonaturalistico.it [museonaturalistico.it]

- 3. Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. omchemlabs.in [omchemlabs.in]

- 7. researchgate.net [researchgate.net]

- 8. CN106336394A - Preparation method of bilastine oxide impurity - Google Patents [patents.google.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. veeprho.com [veeprho.com]

- 11. seer.ufrgs.br [seer.ufrgs.br]

- 12. rjptonline.org [rjptonline.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. jchr.org [jchr.org]

- 16. jddtonline.info [jddtonline.info]

- 17. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Cis and Trans Isomers of Bilastine N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bilastine, a second-generation H1 antihistamine, is known for its favorable safety and efficacy profile, characterized by minimal metabolism in humans. Its primary metabolite and degradation product, Bilastine N-Oxide, exists as a mixture of cis and trans diastereomers. This technical guide provides a comprehensive overview of the current knowledge regarding these isomers, focusing on their physicochemical properties, analytical separation, and metabolic fate. While extensive data on the parent compound, bilastine, is readily available, specific experimental data for the individual N-oxide isomers is limited. This document summarizes the available information and highlights areas where further research is needed.

Introduction

Bilastine is a non-sedating, long-acting antagonist of the histamine H1 receptor, widely used in the treatment of allergic rhinoconjunctivitis and urticaria.[1][] A key feature of bilastine's pharmacokinetic profile is its limited metabolism, with the majority of the administered dose being excreted unchanged.[3][4][5] However, like many amine-containing pharmaceuticals, bilastine can undergo N-oxidation, leading to the formation of this compound. This transformation can occur both as a minor metabolic pathway in vivo and as a degradation process under oxidative stress conditions.[6] The nitrogen atom on the piperidine ring of bilastine is susceptible to oxidation, resulting in the formation of two diastereomeric N-oxides: a cis isomer and a trans isomer. Understanding the properties and behavior of these isomers is crucial for comprehensive impurity profiling, stability studies, and a complete understanding of bilastine's disposition in the body.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of the individual cis and trans isomers of this compound are not extensively reported in publicly available literature. However, based on information from chemical suppliers and databases, the fundamental properties of the N-oxide mixture and its isomers can be summarized.

Table 1: Physicochemical Properties of Bilastine and its N-Oxide Isomers

| Property | Bilastine | This compound (Mixture of Isomers) | cis-Bilastine N-Oxide | trans-Bilastine N-Oxide |

| CAS Number | 202189-78-4[7] | 2069238-47-5[8][9] | 1934257-94-9 | 1934257-95-0[10] |

| Molecular Formula | C₂₈H₃₇N₃O₃[7] | C₂₈H₃₇N₃O₄[8] | C₂₈H₃₇N₃O₄ | C₂₈H₃₇N₃O₄[10] |

| Molecular Weight | 463.61 g/mol [7] | 479.61 g/mol [8] | 479.61 g/mol | 479.61 g/mol [10] |

| Appearance | White to Off-White Solid | White to Off-White Solid[8] | Data not available | Data not available |

| Melting Point | ~200.5 °C | 139-159°C (dec.)[9] | Data not available | Data not available |

| Solubility | Data not available | Slightly soluble in DMF and DMSO[9] | Data not available | Data not available |

| Predicted pKa | Data not available | 4.40 ± 0.10[9] | Data not available | Data not available |

Synthesis and Formation

The cis and trans isomers of this compound are primarily formed through the oxidation of the tertiary amine on the piperidine ring of the bilastine molecule.

Metabolic Formation

Studies on the metabolism of bilastine indicate that it undergoes minimal biotransformation in humans, with approximately 95% of the drug excreted unchanged.[4][11] The formation of this compound is considered a minor metabolic pathway.[6] In vitro studies using human liver microsomes and hepatocytes have shown very low levels of bilastine metabolism, suggesting that cytochrome P450 (CYP) enzymes play a limited role.[11] While the specific enzymes responsible for N-oxidation of bilastine in vivo have not been definitively identified, it is a common metabolic route for many piperidine-containing drugs.[12]

Chemical Synthesis and Degradation

This compound is a known degradation product of bilastine, particularly under oxidative stress conditions.[13][14] Forced degradation studies, a common practice in pharmaceutical development to assess stability, have demonstrated the formation of the N-oxide upon exposure of bilastine to oxidizing agents such as hydrogen peroxide.[15]

A patented method for the preparation of this compound as an impurity reference standard involves the reaction of bilastine with an oxidizing agent in an alcohol-based solvent.[16]

Experimental Protocols

Separation and Analysis of Bilastine and its N-Oxide

Several high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed for the separation and quantification of bilastine and its impurities, including this compound. These methods are crucial for quality control and stability testing of the drug substance and product.

Table 2: Reported Chromatographic Methods for the Analysis of Bilastine and Impurities

| Method | Column | Mobile Phase | Detection | Reference |

| RP-HPLC | Discovery C8 (250 mm x 4.6 mm, 5µm) | Methanol: 0.1% ortho-phosphoric acid (55:45 v/v) | 276 nm (PDA) | [15] |

| RP-HPLC | Agilent ZORBAX SB-C8 (4.6 x 150 mm, 5µm) | Phosphate Buffer: Acetonitrile (pH 5.0) (60:40 v/v) | 254 nm | [17] |

| RP-HPLC | Shim-pack® RP-18 (150 x 4.6 mm, 5 µm) | 0.3% triethylamine (pH 6.0): Acetonitrile (55:45 v/v) | 207 nm (PDA) | [18] |

| UPLC | Acquity UPLC CSH Phenyl-hexyl (150 x 2.1 mm, 1.7 µm) | Gradient of 0.05% TFA in water and 0.05% TFA in Acetonitrile | 275 nm (UV) | [19] |

| LC-MS/MS | Waters XBridge (2.1 x 30 mm, 3.5 µm) | Acetonitrile and water with 1 mM ammonium formate and 0.1% ammonium hydroxide | MS/MS | [3] |

Note: While these methods separate this compound from bilastine, specific details on the resolution of the individual cis and trans isomers are not consistently provided.

Characterization of this compound

The structural elucidation of this compound formed during forced degradation studies has been accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides information on the molecular weight and fragmentation pattern of the molecule, confirming the addition of an oxygen atom to the piperidine nitrogen.[13][20][21]

Biological Activity and Signaling Pathways

There is a significant lack of publicly available data on the biological activity of the individual cis and trans isomers of this compound.

Histamine H1 Receptor Binding

The parent compound, bilastine, is a potent and selective antagonist of the histamine H1 receptor.[1][19] It is unknown whether the N-oxide isomers retain any affinity for the H1 receptor. Generally, the N-oxidation of piperidine-containing antihistamines can lead to a reduction or loss of pharmacological activity.[22] However, without direct experimental data for the this compound isomers, their activity remains speculative.

Signaling Pathways

Bilastine exerts its therapeutic effect by blocking the histamine-induced signaling cascade mediated by the H1 receptor. As the biological activity of the N-oxide isomers is unknown, their impact on any signaling pathways cannot be determined. Given that bilastine metabolism is minimal, it is unlikely that its N-oxide metabolites play a significant role in its overall pharmacological effect.

Conclusion and Future Perspectives

The cis and trans isomers of this compound are established minor metabolites and degradation products of bilastine. While analytical methods exist for their separation from the parent drug, there is a notable absence of detailed, publicly available data on their individual physicochemical properties and biological activities. For a complete understanding of bilastine's impurity profile and metabolic fate, further research is warranted in the following areas:

-

Preparative separation and isolation of the individual cis and trans isomers to enable comprehensive characterization.

-

Detailed physicochemical characterization of the pure isomers, including determination of their melting points, solubilities, and pKa values.

-

In vitro pharmacological studies to determine the H1 receptor binding affinity and functional activity of each isomer.

-

Further investigation into the in vivo metabolism of bilastine to quantify the formation of the N-oxide isomers in humans under normal therapeutic use.

Addressing these knowledge gaps will provide a more complete regulatory and scientific understanding of these bilastine-related compounds.

References

- 1. Preclinical pharmacology of bilastine, a new selective histamine H1 receptor antagonist: receptor selectivity and in vitro antihistaminic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of bilastine metabolism during preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. omchemlabs.in [omchemlabs.in]

- 7. Bilastine | C28H37N3O3 | CID 185460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (Mixture of cis and trans Isomers) [cymitquimica.com]

- 9. This compound | 2069238-47-5 [chemicalbook.com]

- 10. This compound Trans Isomer - SRIRAMCHEM [sriramchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijlpr.com [ijlpr.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. CN106336394A - Preparation method of bilastine oxide impurity - Google Patents [patents.google.com]

- 17. jddtonline.info [jddtonline.info]

- 18. seer.ufrgs.br [seer.ufrgs.br]

- 19. europeanreview.org [europeanreview.org]

- 20. tandfonline.com [tandfonline.com]

- 21. japsonline.com [japsonline.com]

- 22. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]

Bilastine N-Oxide: A Comprehensive Technical Guide for its Use as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Bilastine N-Oxide, a primary metabolite and degradation impurity of the second-generation antihistamine, Bilastine. For researchers and professionals in drug development and quality control, the purity and accurate identification of impurities are paramount. This document details the chemical and physical properties of this compound, its synthesis, and its critical role as a reference standard in the analytical testing of Bilastine. Furthermore, this guide outlines detailed experimental protocols for its use in validated analytical methods, presents quantitative data in a structured format, and includes diagrams to illustrate metabolic pathways and experimental workflows, serving as an essential resource for the scientific community.

Introduction

Bilastine is a non-sedating, long-acting histamine H1 receptor antagonist approved for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] As with any active pharmaceutical ingredient (API), a thorough understanding and control of its impurity profile are critical for ensuring safety and efficacy. This compound is a known impurity that can form during the synthesis of Bilastine or as a degradation product under oxidative stress.[3] It is also a minor metabolite of Bilastine, although studies have shown that Bilastine undergoes minimal metabolism in humans, with the majority of the drug excreted unchanged.[1][2][4] The availability of a highly characterized this compound reference standard is therefore essential for the accurate identification and quantification of this impurity in Bilastine drug substances and products.[5]

This guide serves as a technical resource for scientists, providing comprehensive information on the properties, synthesis, and analytical applications of this compound as a reference standard.

Chemical and Physical Properties

This compound is a piperidine N-oxide derivative of Bilastine. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 1-(4-(2-Carboxypropan-2-yl)phenethyl)-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine 1-oxide | [5][6][7] |

| CAS Number | 2069238-47-5 | [5][6][7][8] |

| Molecular Formula | C₂₈H₃₇N₃O₄ | [5][6][8] |

| Molecular Weight | 479.61 g/mol | [8] |

| Appearance | Off-White to White Solid | [7] |

| Storage | 2-8°C, protected from light | [7] |

Quantitative Data of a Typical Reference Standard

The quality of a reference standard is defined by its purity and the comprehensive characterization of any impurities present. The following tables represent typical data found in a Certificate of Analysis (CoA) for a this compound reference standard.

Table 1: Purity and Assay Data

| Test | Method | Specification | Typical Value |

| Purity (by HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |

| Assay (as is) | HPLC-UV | 95.0% - 105.0% | 99.2% |

| Water Content | Karl Fischer | ≤ 1.0% | 0.3% |

| Loss on Drying | Gravimetric | ≤ 1.0% | 0.4% |

Table 2: Related Substances

| Impurity | Method | Specification | Typical Value |

| Bilastine | HPLC-UV | ≤ 0.5% | 0.15% |

| Other individual unknown impurities | HPLC-UV | ≤ 0.10% | < 0.05% |

| Total Impurities | HPLC-UV | ≤ 1.0% | 0.45% |

Table 3: Residual Solvents

| Solvent | Method | Specification (ICH Limit) | Typical Value |

| Methanol | GC-HS | ≤ 3000 ppm | < 100 ppm |

| Ethanol | GC-HS | ≤ 5000 ppm | < 200 ppm |

| Isopropanol | GC-HS | ≤ 5000 ppm | Not Detected |

Metabolic Pathway of Bilastine

While Bilastine undergoes very limited metabolism in the human body, one of the identified minor metabolic pathways is the N-oxidation of the piperidine ring, leading to the formation of this compound.[1][2][4] The vast majority of a Bilastine dose is excreted as the unchanged parent drug.[2][4]

Experimental Protocols

Synthesis of this compound Reference Standard

The following protocol is a generalized procedure based on known oxidation reactions of tertiary amines and information from synthesis patents.[3]

Objective: To synthesize this compound from Bilastine via oxidation.

Materials:

-

Bilastine

-

Hydrogen Peroxide (30% solution) or meta-Chloroperoxybenzoic acid (m-CPBA)

-

Methanol or other suitable alcohol solvent

-

Dichloromethane (if using m-CPBA)

-

Sodium sulfite (for quenching)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Separatory funnel

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

-

Dissolution: Dissolve a known quantity of Bilastine in a suitable alcohol solvent, such as methanol, in a round-bottom flask with magnetic stirring.[3]

-

Oxidation: Slowly add a molar excess of the oxidizing agent (e.g., 1.1 to 1.5 equivalents of 30% hydrogen peroxide) to the stirred solution at room temperature. Alternatively, if using m-CPBA, dissolve it in a solvent like dichloromethane and add it to the Bilastine solution.[3]

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by HPLC to observe the disappearance of the Bilastine peak and the appearance of the this compound peak.

-

Quenching: Once the reaction is complete, quench any remaining oxidizing agent by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Work-up:

-

If using an alcohol solvent, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

The crude product can then be purified. If there are significant aqueous-soluble components, an extraction with a suitable organic solvent may be necessary.

-

-

Purification: Purify the crude this compound using an appropriate technique such as column chromatography or recrystallization to achieve the desired purity for a reference standard.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H-NMR, Mass Spectrometry, and HPLC.

Quantification of this compound in a Bilastine Sample using HPLC

This protocol outlines a stability-indicating UPLC/HPLC method for the separation and quantification of Bilastine and its impurities, including this compound.

Objective: To accurately quantify the amount of this compound impurity in a sample of Bilastine drug substance or product.

Instrumentation and Materials:

-

UPLC or HPLC system with a UV or PDA detector

-

Acquity UPLC CSH Phenyl-hexyl column (2.1 mm × 150 mm, 1.7 µm) or equivalent

-

This compound Reference Standard

-

Bilastine sample for analysis

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Water (HPLC grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters (0.22 µm)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | 0.05% TFA in Water |

| Mobile Phase B | 0.05% TFA in Acetonitrile |

| Flow Rate | 0.10 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 1.0 µL |

| Gradient Program | Time (min) |

Procedure:

-

Standard Solution Preparation (e.g., 10 µg/mL):

-

Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of Mobile Phase A and B). This is the stock solution (100 µg/mL).

-

Further dilute 10 mL of the stock solution to 100 mL with the diluent to obtain the final standard solution.

-

-

Sample Solution Preparation (e.g., 1 mg/mL of Bilastine):

-

Accurately weigh about 100 mg of the Bilastine sample into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

-

-

Chromatographic Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peak areas.

-

-

Calculation:

-

Calculate the percentage of this compound in the Bilastine sample using the following formula:

% this compound = (Area of N-Oxide in Sample / Area of N-Oxide in Standard) x (Concentration of Standard / Concentration of Sample) x Purity of Standard x 100

-

Workflow for Using this compound as a Reference Standard

The following diagram illustrates the typical workflow for the qualification and use of this compound as a reference standard in a pharmaceutical quality control setting.

Conclusion

This compound is a critical reference standard for the pharmaceutical industry in the development and quality control of Bilastine. Its proper synthesis, characterization, and use in validated analytical methods are essential for ensuring the safety and quality of the final drug product. This technical guide provides a comprehensive resource for scientists and researchers, offering detailed protocols and data to support their work with this important compound. The provided workflows and diagrams serve to clarify the metabolic context and practical application of this compound as a reference standard.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. CN106336394A - Preparation method of bilastine oxide impurity - Google Patents [patents.google.com]

- 4. Pharmacokinetics and Safety of a Bilastine Once-Daily, Preservative-Free, Ophthalmic Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. omchemlabs.in [omchemlabs.in]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | CAS 2069238-47-5 | LGC Standards [lgcstandards.com]

Methodological & Application

Application Note: HPLC Method for the Separation and Quantification of Bilastine and Bilastine N-Oxide

Introduction

Bilastine is a second-generation antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. During its synthesis, formulation, and storage, impurities and degradation products can form, one of which is Bilastine N-Oxide.[1][2][3] Regulatory agencies require that these impurities be monitored and controlled to ensure the safety and efficacy of the final drug product. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and simultaneous quantification of Bilastine and its primary metabolite and degradation product, this compound.[1][4]

Analytical Method

The chromatographic separation is achieved on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of a phosphate buffer and an organic modifier. This method is stability-indicating and can be used for routine quality control analysis of Bilastine in bulk drug and pharmaceutical formulations.

Experimental Protocols

Materials and Reagents:

-

Bilastine reference standard

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

Instrumentation:

-

HPLC system with a UV or PDA detector

-

Analytical balance

-

pH meter

-

Sonicator

-

0.45 µm membrane filters

Chromatographic Conditions:

A summary of a typical HPLC method for the separation of Bilastine and its related substances, including the N-Oxide, is presented in the table below. These conditions are based on a compilation of published methods and may require optimization for specific applications.[4][5][6][7][8]

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) |

| Mobile Phase B | Methanol:Acetonitrile (60:40, v/v) |

| Gradient | Time (min) |

| 0 | |

| 10 | |

| 15 | |

| 20 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

Preparation of Solutions:

-